molecular formula C12H16O2 B12649673 Tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol CAS No. 63500-72-1

Tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol

Cat. No.: B12649673
CAS No.: 63500-72-1
M. Wt: 192.25 g/mol
InChI Key: UUQVBQLAIFOJHO-UHFFFAOYSA-N
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Description

Tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol is an organic compound with the molecular formula C12H16O2. It is a member of the tetrahydropyran family, which is known for its diverse applications in various fields such as chemistry, biology, and industry. This compound is characterized by its tetrahydropyran ring structure, which is a six-membered ring containing one oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary methods for synthesizing tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol is through Prins cyclization. This reaction involves the cyclization of homoallylic alcohol with an aldehyde under acidic conditions. For instance, the reaction of isoprenol with benzaldehyde in the presence of montmorillonite K10 as an acid catalyst can yield this compound . The reaction conditions typically include a temperature of 70°C, a ratio of aldehyde to isoprenol of 0.9:1, and the use of toluene as a solvent .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using similar Prins cyclization methods. The use of heterogeneous catalysts like montmorillonite K10 allows for repeated use with minimal loss of selectivity and reaction rate . This makes the process economically viable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Conditions for substitution reactions typically involve the use of strong nucleophiles like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols.

Scientific Research Applications

Tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol involves its interaction with various molecular targets and pathways. For instance, in Prins cyclization, the compound forms through the reaction of homoallylic alcohol with an aldehyde under acidic conditions . The reaction mechanism typically involves the formation of a carbocation intermediate, which then undergoes cyclization to form the tetrahydropyran ring.

Comparison with Similar Compounds

Tetrahydro-4-methyl-2-phenyl-2H-pyran-4-ol can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties.

Properties

CAS No.

63500-72-1

Molecular Formula

C12H16O2

Molecular Weight

192.25 g/mol

IUPAC Name

4-methyl-2-phenyloxan-4-ol

InChI

InChI=1S/C12H16O2/c1-12(13)7-8-14-11(9-12)10-5-3-2-4-6-10/h2-6,11,13H,7-9H2,1H3

InChI Key

UUQVBQLAIFOJHO-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC(C1)C2=CC=CC=C2)O

Origin of Product

United States

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